

TC-SP 14 chemical structure and properties

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Compound of Interest		
Compound Name:	TC-SP 14	
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In-Depth Technical Guide: TC-SP 14

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-SP 14 is a potent and selective agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). Its chemical name is 1-[[3-Fluoro-4-[5-[(2-fluorophenyl)methyl]-2-benzothiazolyl]phenyl]methyl]-3-azetidinecarboxylic Acid.[1][2] This document provides a comprehensive overview of the chemical structure, properties, and biological activity of TC-SP 14, intended to serve as a technical guide for researchers and professionals in the field of drug development. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Visual diagrams of pertinent signaling pathways and experimental workflows are included to facilitate understanding.

Chemical Structure and Properties

TC-SP 14 is a complex organic molecule containing a benzothiazole core. Its structure is characterized by the presence of fluorine atoms, an azetidinecarboxylic acid moiety, and a benzothiazolylphenyl group.

Table 1: Chemical and Physical Properties of TC-SP 14



Property	Value	Reference
Chemical Name	1-[[3-Fluoro-4-[5-[(2-fluorophenyl)methyl]-2-benzothiazolyl]phenyl]methyl]-3-azetidinecarboxylic Acid	[1][2]
CAS Number	1257093-40-5	[2]
Molecular Formula	C25H20F2N2O2S	[2]
Molecular Weight	450.5 g/mol	[2]
Purity	≥98% (HPLC)	[1]
Appearance	Solid	
Solubility	DMSO: 22.52 mg/mL (with gentle warming)	

Biological Activity

TC-SP 14 is a potent and selective agonist for the S1P1 receptor, a G protein-coupled receptor that plays a crucial role in the regulation of the immune system, particularly in lymphocyte trafficking.[1][2]

Receptor Agonism

TC-SP 14 exhibits high potency and selectivity for the human S1P1 receptor over the S1P3 receptor. This selectivity is a desirable characteristic for therapeutic candidates, as S1P3 receptor activation has been associated with adverse cardiovascular effects.

Table 2: In Vitro Activity of TC-SP 14

Target	Assay	Value	Reference
Human S1P ₁	EC50	0.042 μΜ	[1]
Human S1P₃	EC50	3.47 μΜ	[1]

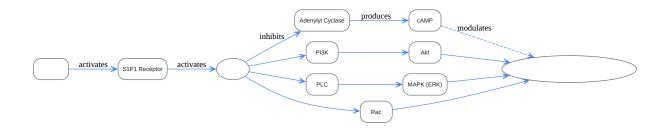


In Vivo Efficacy

In rodent models, **TC-SP 14** has been shown to attenuate the immune response to antigen challenge and reduce the number of circulating blood lymphocytes. This is consistent with its mechanism of action as an S1P1 agonist, which leads to the sequestration of lymphocytes in secondary lymphoid organs. The compound is also reported to be orally bioavailable.[1]

Signaling Pathway

As an S1P1 receptor agonist, **TC-SP 14** is expected to activate downstream signaling pathways that are characteristic of this receptor. S1P1 is primarily coupled to the Gαi family of G proteins. Activation of S1P1 by an agonist like **TC-SP 14** leads to the dissociation of the G protein subunits (Gαi and Gβγ), which in turn modulate the activity of various downstream effector molecules. These can include the activation of the phosphoinositide 3-kinase (PI3K)-Akt pathway, the mitogen-activated protein kinase (MAPK) pathway (including ERK), phospholipase C (PLC), and the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The activation of Rac, a small GTPase involved in cell migration, is also a known downstream effect of S1P1 signaling.



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Caption: S1P1 Receptor Signaling Pathway Activated by TC-SP 14.

Experimental Protocols

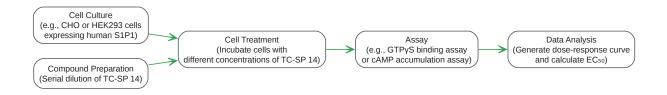


While the specific, detailed experimental protocols from the original discovery paper for **TC-SP 14** are not publicly available, this section outlines general methodologies for the key assays used to characterize S1P1 agonists.

S1P1 Receptor Agonist EC₅₀ Determination (General Protocol)

This protocol describes a common method for determining the half-maximal effective concentration (EC₅₀) of a compound for the S1P1 receptor using a cell-based assay that measures a downstream signaling event, such as GTPγS binding or a reporter gene assay.

Workflow:



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Caption: General workflow for EC₅₀ determination of an S1P1 agonist.

Methodology:

- Cell Culture: Cells stably expressing the human S1P1 receptor (e.g., CHO or HEK293 cells) are cultured in appropriate media and conditions.
- Compound Preparation: A stock solution of TC-SP 14 in a suitable solvent (e.g., DMSO) is prepared and then serially diluted to create a range of concentrations.
- Cell Treatment: The cultured cells are incubated with the different concentrations of TC-SP
 14 for a specified period.
- Assay Performance: A functional assay is performed to measure the activation of the S1P1 receptor. This could be a GTPyS binding assay, which measures the binding of radiolabeled



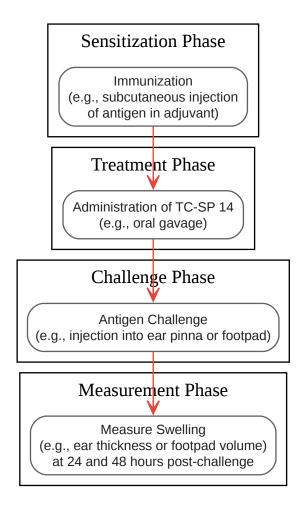
GTPyS to G proteins upon receptor activation, or a cAMP accumulation assay, which measures the inhibition of forskolin-stimulated cAMP production.

 Data Analysis: The results are plotted as a dose-response curve, and the EC₅₀ value is calculated using non-linear regression analysis.

Rodent Model of Delayed-Type Hypersensitivity (DTH) (General Protocol)

The DTH model is a standard in vivo assay to evaluate the cell-mediated immune response and the efficacy of immunosuppressive agents.

Workflow:



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Caption: General workflow for a delayed-type hypersensitivity (DTH) assay.

Methodology:

- Sensitization: Rodents (typically mice or rats) are sensitized by a subcutaneous injection of an antigen (e.g., keyhole limpet hemocyanin (KLH) or ovalbumin) emulsified in an adjuvant (e.g., Complete Freund's Adjuvant).
- Treatment: A period after sensitization (e.g., 5-7 days), the animals are treated with TC-SP
 14 or a vehicle control, typically via oral gavage, for a specified number of days.
- Challenge: Following the treatment period, the animals are challenged by injecting the same antigen (without adjuvant) into a specific site, such as the ear pinna or footpad.
- Measurement: The degree of the inflammatory response, indicative of DTH, is quantified by
 measuring the swelling at the challenge site (e.g., ear thickness with a caliper or footpad
 volume with a plethysmometer) at various time points after the challenge (e.g., 24 and 48
 hours). A reduction in swelling in the TC-SP 14-treated group compared to the vehicle control
 group indicates efficacy.

Synthesis

A specific, detailed synthesis protocol for **TC-SP 14** is not publicly available in the reviewed literature. However, the synthesis of similar benzothiazole derivatives often involves multi-step reactions. A plausible general synthetic approach could involve the following key steps:

- Formation of the Benzothiazole Core: This is often achieved through the condensation of a
 2-aminothiophenol derivative with a carboxylic acid or its derivative.
- Functionalization of the Benzothiazole: Introduction of the (2-fluorophenyl)methyl group at the 5-position of the benzothiazole ring. This might be accomplished through a cross-coupling reaction or a multi-step sequence involving formylation followed by reduction.
- Coupling to the Phenyl Ring: Attachment of the functionalized benzothiazole to the 3-fluoro-4-bromobenzyl derivative.



 Introduction of the Azetidine Moiety: Nucleophilic substitution of the benzylic bromide with 3azetidinecarboxylic acid.

Conclusion

TC-SP 14 is a valuable research tool for studying the role of the S1P1 receptor in various physiological and pathological processes. Its high potency and selectivity for S1P1 make it a promising lead compound for the development of therapeutics for autoimmune diseases and other conditions where modulation of lymphocyte trafficking is beneficial. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its full therapeutic potential.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. The experimental protocols provided are general and may require optimization for specific laboratory conditions.

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